
5-Nitro-5-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-5-phenylpentan-2-one: is an organic compound characterized by a nitro group (-NO2) and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-5-phenylpentan-2-one typically involves the nitration of 5-phenylpentan-2-one. This can be achieved by reacting 5-phenylpentan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Nitro-5-phenylpentan-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Nitro-5-phenylpentan-2-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro compounds. Its reactivity with biological molecules makes it useful in understanding biochemical pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may possess biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Nitro-5-phenylpentan-2-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
5-Phenylpentan-2-one: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitro-2-pentanone: Similar structure but without the phenyl group, affecting its reactivity and applications.
5-Nitro-5-methylpentan-2-one: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness: 5-Nitro-5-phenylpentan-2-one is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
89861-56-3 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-nitro-5-phenylpentan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-8-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clé InChI |
QXDZWVLJBKRULF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)

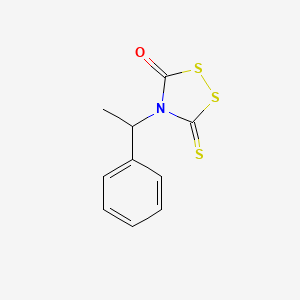
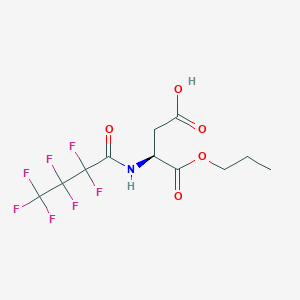


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
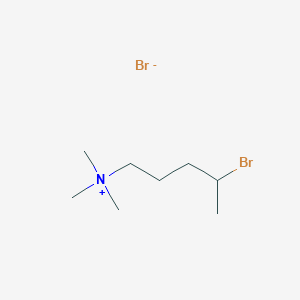
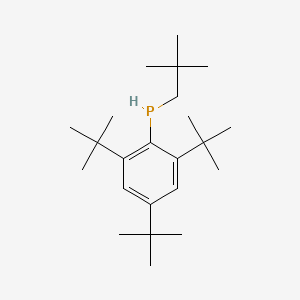
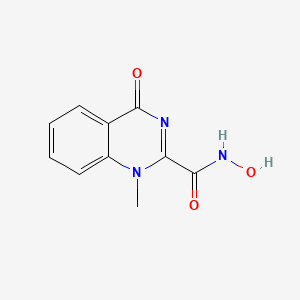

![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)

